2-(2,3-Difluorophenyl)acetamide
Description
Chemical Classification and Nomenclature
2-(2,3-Difluorophenyl)acetamide belongs to the organofluorine compound class, specifically categorized as a fluorinated aromatic acetamide derivative. The compound's systematic nomenclature reflects its structural composition, featuring a phenyl ring with fluorine substituents at the 2 and 3 positions, connected to an acetamide functional group through a methylene bridge. The molecular formula C8H7F2NO indicates the presence of eight carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom.
The compound's Chemical Abstracts Service registry number 1006608-68-9 provides unique identification within chemical databases, facilitating precise referencing in scientific literature. The molecular weight of 171.14 grams per mole positions this compound within the range typical for small organic molecules with pharmaceutical and agrochemical potential. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as an acetamide derivative, emphasizing its primary functional group while acknowledging the significant influence of the difluorophenyl substituent on its overall chemical behavior.
The structural arrangement of fluorine atoms in the 2,3-disubstitution pattern creates unique electronic and steric properties that distinguish this compound from other fluorinated acetamides. This specific substitution pattern influences the compound's lipophilicity, metabolic stability, and potential biological interactions, making it a valuable representative of difluorophenyl acetamide chemistry. The presence of the acetamide group provides hydrogen bonding capabilities, while the difluorophenyl moiety contributes to enhanced chemical stability and altered electronic distribution compared to non-fluorinated analogs.
Historical Context in Fluorinated Organic Chemistry
The development of 2-(2,3-Difluorophenyl)acetamide and related compounds reflects the broader evolution of organofluorine chemistry, which began in the 1800s with the nascent development of organic chemistry as a scientific discipline. The first organofluorine compound was discovered in 1835, marking the beginning of a field that would eventually revolutionize pharmaceutical and agrochemical industries. This historical foundation provided the scientific groundwork for developing sophisticated fluorinated molecules like 2-(2,3-Difluorophenyl)acetamide.
The industrial development of organofluorine chemistry experienced dramatic transformation during World War II, leading to the establishment of systematic approaches for incorporating fluorine into organic molecules. Over the subsequent 80 years, the field has evolved to provide various materials essential for modern society, with recent advances utilizing elemental fluorine as a reagent for introducing fluorine atoms into organic molecules in leading-edge industries. This historical progression directly influenced the synthetic strategies and applications that make compounds like 2-(2,3-Difluorophenyl)acetamide accessible and relevant to contemporary research.
The emergence of fluorinated pharmaceuticals, beginning with Florinef acetate in 1954, demonstrated the profound impact that strategic fluorine incorporation could have on drug properties. By 2019, the total number of approved fluorinated pharmaceuticals reached 340, illustrating the continued expansion of organofluorine chemistry in medical applications. This pharmaceutical success story provided the conceptual framework for understanding how compounds like 2-(2,3-Difluorophenyl)acetamide might contribute to drug discovery and development efforts.
Recent advances in fluorination and trifluoromethylation technology have resulted in greater availability of cost-friendly fluorine-containing synthetic building blocks, making compounds like 2-(2,3-Difluorophenyl)acetamide more accessible for research applications. The historical development of synthetic methodologies has enabled the preparation of diverse difluorophenyl derivatives, contributing to our understanding of structure-activity relationships in fluorinated organic chemistry.
Significance in Organofluorine Research
2-(2,3-Difluorophenyl)acetamide exemplifies several fundamental principles that make organofluorine compounds particularly significant in modern chemical research. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly stronger than carbon-chlorine bonds at approximately 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability observed in fluorinated compounds like 2-(2,3-Difluorophenyl)acetamide.
The unique properties of fluorine as a substituent profoundly influence the behavior of compounds like 2-(2,3-Difluorophenyl)acetamide. Fluorine exhibits the highest electronegativity of all elements at 3.98, creating a high dipole moment of 1.41 Debye for carbon-fluorine bonds. This electronegativity difference significantly alters the electronic distribution within the molecule, affecting reactivity patterns and biological interactions. Additionally, fluorine possesses the lowest polarizability of all atoms at 0.56 × 10^-24 cubic centimeters, contributing to unique intermolecular interaction profiles.
The van der Waals radius of fluorine at 1.47 Angstroms, close to that of hydrogen at 1.2 Angstroms, allows fluorine substitution without introducing significant steric strain. This property enables the synthesis of polyfluorinated compounds like 2-(2,3-Difluorophenyl)acetamide without compromising structural integrity. The fluorine substituents efficiently shield the carbon skeleton from attacking reagents, providing another mechanism for enhanced chemical stability in organofluorine compounds.
Contemporary research in organofluorine chemistry has demonstrated remarkable growth, with 67% of agrochemicals developed in the latest five-year period being organofluorine compounds. This trend reflects the increasing recognition of fluorine's ability to enhance molecular properties relevant to biological activity, environmental persistence, and metabolic stability. Compounds like 2-(2,3-Difluorophenyl)acetamide serve as important model systems for understanding these enhanced properties and their practical applications.
Overview of Difluorophenyl Acetamides in Scientific Literature
The scientific literature reveals a diverse array of difluorophenyl acetamide compounds, demonstrating the systematic exploration of fluorine substitution patterns and their effects on molecular properties. Related compounds documented in chemical databases include N-(2,4-difluorophenyl)acetamide with CAS number 399-36-0, N-(2,5-difluorophenyl)acetamide, and N-(3,4-difluorophenyl)acetamide, each representing different substitution patterns and their associated property modifications.
Research investigations have examined the influence of fluorine positioning on acetamide derivatives, revealing that different substitution patterns produce distinct electronic and biological profiles. N-(2,4-difluorophenyl)acetamide, for example, has been studied for its gas phase ion energetics, with ionization energy determinations revealing an ionization energy of 8.21 ± 0.03 electron volts. These fundamental physical measurements provide insights into the electronic structure and stability of difluorophenyl acetamide compounds.
The literature also documents more complex derivatives, such as 2-(2,3-difluoroanilino)acetamide, which incorporates both the difluorophenyl motif and an amino linkage. This compound, with molecular formula C8H8F2N2O and molecular weight 186.16 grams per mole, demonstrates how the basic difluorophenyl acetamide scaffold can be modified to create structurally diverse analogs with potentially different biological activities.
Advanced derivatives like N-(3-aminophenyl)-2-(2,3-difluorophenyl)acetamide illustrate the potential for creating more complex structures that maintain the difluorophenyl acetamide core while incorporating additional functional groups. This compound, with molecular formula C14H12F2N2O and molecular weight 262.25 grams per mole, represents the type of structural elaboration that characterizes modern organofluorine chemistry research.
The following table summarizes key difluorophenyl acetamide compounds documented in the scientific literature:
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H7F2NO/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H2,11,12) |
InChI Key |
CAYONOHCKNCRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Bromo-N-(2,3-difluorophenyl)acetamide
- Structure : Features a bromine atom at the acetamide’s α-position and 2,3-difluorophenyl substitution.
- Key Differences : Bromine increases molecular weight (MW: 261.04 g/mol) and polarizability compared to hydrogen in the parent compound. The 2,3-difluoro substitution enhances lipophilicity (logP ~2.1), improving membrane permeability .
N-(3-Amino-2,6-difluorophenyl)acetamide
- Structure: Contains an amino group at the 3-position and fluorine at 2,6-positions.
- The 2,6-difluoro substitution creates a distinct electronic profile compared to 2,3-difluoro, affecting π-π stacking interactions .
- Biological Activity: Predicted to modulate enzyme activity (e.g., kinases) due to amino group participation in catalytic sites .
N-(3,4-Dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
- Structure: Combines dichlorophenyl, difluoroacetamide, and trifluoromethylphenoxy groups.
- Key Differences : The trifluoromethyl group increases electron-withdrawing effects, stabilizing the molecule. Dichloro substitution enhances hydrophobicity (logP ~3.8) compared to difluoro analogs.
- Applications : Used in agrochemicals and pharmaceuticals for its stability and resistance to metabolic degradation .
Acetamide Derivatives with Heterocyclic Moieties
2-[6-Chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
- Structure: Integrates a quinazolinone core and methoxybenzyl group.
- Key Differences: The quinazolinone moiety introduces planar rigidity, favoring intercalation with DNA or enzyme active sites. Methoxy groups improve solubility but reduce lipophilicity (logP ~3.2).
- Biological Activity : Exhibits anticancer activity via topoisomerase inhibition, a mechanism less common in simpler difluorophenyl acetamides .
N-(2,4-Difluorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Structure : Contains an imidazole ring and dimethylphenyl group.
- Key Differences: The imidazole ring enables metal coordination (e.g., zinc in metalloenzymes), broadening therapeutic applications.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Substituents | logP | Key Biological Activity | Unique Feature |
|---|---|---|---|---|---|
| 2-(2,3-Difluorophenyl)acetamide | C₈H₇F₂NO | 2,3-difluorophenyl | ~1.8 | (Predicted) Enzyme inhibition | Balanced lipophilicity |
| 2-Bromo-N-(2,3-difluorophenyl)acetamide | C₈H₆BrF₂NO | 2,3-difluorophenyl, Br | ~2.1 | Anticancer | Enhanced membrane penetration |
| N-(3-Amino-2,6-difluorophenyl)acetamide | C₈H₈F₂N₂O | 2,6-difluoro, 3-NH₂ | ~1.5 | Kinase modulation | Hydrogen-bond donor capacity |
| N-(3,4-Dichlorophenyl)-2,2-difluoroacetamide | C₈H₅Cl₂F₂NO | 3,4-dichloro, 2,2-difluoro | ~3.8 | Antimicrobial | Metabolic stability |
| 2-[6-Chloro-4-(2-fluorophenyl)quinazolinyl]acetamide | C₂₃H₁₆ClFN₃O₂ | Quinazolinone core, 2-fluoro | ~3.2 | Topoisomerase inhibition | DNA-intercalating ability |
Mechanistic and Pharmacological Insights
- Electronic Effects : Fluorine at 2,3-positions creates a polarized aromatic ring, enhancing interactions with electron-rich regions of target proteins (e.g., ATP-binding pockets) .
- Steric Considerations: Bulky substituents (e.g., bromine in ) may limit binding to narrow active sites, whereas smaller groups (e.g., amino in ) improve fit .
- Metabolic Stability : Difluoro and trifluoromethyl groups () reduce oxidative metabolism, extending half-life in vivo .
Q & A
Q. What are the common synthetic methodologies for preparing 2-(2,3-Difluorophenyl)acetamide?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are synthesized by reacting chloroacetamide with substituted phenols or amines in the presence of a weak base like K₂CO₃ in acetonitrile. Reaction progress is monitored via TLC, followed by filtration and solvent evaporation . Modifications may include introducing fluorine substituents via fluorinated aryl precursors, such as 2-(2,3-difluorophenyl)acetic acid, which can be coupled with amines or further functionalized .
Q. Which spectroscopic and crystallographic techniques are employed to characterize 2-(2,3-Difluorophenyl)acetamide?
Key techniques include:
- NMR and FTIR : To confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) and fluorine substitution patterns .
- Single-crystal XRD : For resolving 3D molecular geometry, hydrogen bonding, and crystal packing. Software like SHELXL is widely used for refinement .
- UV-Vis spectroscopy : To study electronic transitions, particularly if conjugated systems are present .
Q. How are preliminary biological activities of 2-(2,3-Difluorophenyl)acetamide derivatives assessed?
Antimicrobial and antifungal activities are evaluated using standardized assays (e.g., broth microdilution). Derivatives with piperazine or thiazole substituents often show enhanced activity against Gram-positive bacteria and fungi. Activity is correlated with substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can computational methods optimize the pharmacological profile of 2-(2,3-Difluorophenyl)acetamide derivatives?
Molecular docking (e.g., using AutoDock Vina) and MD simulations predict binding affinities to target proteins like SARS-CoV-2 main protease or bacterial enzymes. For example, chalcone-like derivatives with α,β-unsaturated ketones may exhibit anti-inflammatory activity via COX-2 inhibition . QSAR models can guide substituent selection to enhance potency .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response validation : Ensure activity is concentration-dependent and not an artifact of assay conditions.
- Metabolite profiling : Use LC-MS/MS to identify active metabolites or degradation products .
- Structural analogs : Compare with derivatives like 2-(3,5-difluorophenyl)acetamide to isolate substituent-specific effects .
Q. How are crystallographic challenges resolved for fluorine-containing acetamides?
Fluorine’s high electron density complicates X-ray data collection. Strategies include:
- High-resolution data : Use synchrotron radiation for twinned or small crystals.
- SHELX suite : SHELXD for phase solution and SHELXL for refinement, especially for handling disorder in fluorine substituents .
Q. What analytical methods validate the purity of 2-(2,3-Difluorophenyl)acetamide in pharmaceutical research?
- LC-MS/MS : Detects genotoxic impurities (e.g., epoxides) at ppm levels. A validated method for fluconazole-related impurities uses positive electrospray ionization and MRM transitions .
- HPLC-DAD : Quantifies main compound and degradants using pharmacopeial standards .
Q. How do structural modifications influence the compound’s pharmacokinetics?
- LogP optimization : Fluorine atoms increase lipophilicity, enhancing membrane permeability but potentially reducing solubility.
- Metabolic stability : Piperidine or pyridazine substituents (e.g., in Goxalapladib derivatives) improve resistance to CYP450 metabolism .
Methodological Notes
- Contradictory data : Cross-validate findings using orthogonal assays (e.g., microbiological vs. enzymatic) .
- Synthetic scalability : Replace acetonitrile with greener solvents (e.g., ethanol/water mixtures) for large-scale synthesis .
- Regulatory compliance : Ensure impurity profiling aligns with ICH guidelines (e.g., Q3A/B) for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
